

# Application Notes and Protocols for Copper-64 Labeling of NOTA-Conjugated Peptides

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## Compound of Interest

Compound Name: *NOTA-NHS ester*

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These application notes provide a comprehensive overview and detailed protocols for the conjugation of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) to peptides and subsequent radiolabeling with Copper-64 ( $^{64}\text{Cu}$ ) for use in Positron Emission Tomography (PET) imaging.

## Introduction

Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it well-suited for PET imaging of biological processes with varying pharmacokinetic profiles, from small peptides to larger antibodies.[1] The chelator NOTA forms highly stable complexes with Copper-64, which is crucial for preventing the in vivo dissociation of the radionuclide and subsequent non-specific uptake in tissues like the liver.[2][3] This stability makes  $^{64}\text{Cu}$ -NOTA-peptide conjugates promising radiotracers for targeted cancer imaging and other applications. [2][4]

This document outlines the essential procedures for preparing  $^{64}\text{Cu}$ -labeled NOTA-peptides, including the conjugation of NOTA to a peptide of interest, the radiolabeling reaction with  $^{64}\text{Cu}$ , and the necessary quality control measures to ensure the final product is suitable for preclinical and clinical research.

## Key Experimental Data Summary

The following tables summarize quantitative data from various studies on  $^{64}\text{Cu}$ -labeled NOTA-peptides, providing a comparative overview of their characteristics.

Table 1: Radiolabeling Efficiency and Molar Activity

Peptide/Molecule	Radiolabeling Conditions	Radiochemical Yield (%)	Molar Activity (GBq/ $\mu\text{mol}$ )	Reference
NOTA-HFn	15 min, RT	>98.5	$72.96 \pm 21.33$	[5]
NOTA-NT-20.3	30 min, 98°C	>95	5.13	[6]
NOTA-c(RGDfK)	20 min, RT	>95	Not Reported	[7]
NOTA-BBN(7-14) $\text{NH}_2$	1 h, 70°C	$\geq 90$	Not Reported	[8]
PSMA-targeting peptide	15 min, RT	98	Not Reported	[9]

Table 2: In Vitro and In Vivo Stability

Labeled Peptide	Stability Medium	Incubation Time	Stability (%)	Reference
$^{64}\text{Cu}$ -NOTA-C225	PBS	50 h	Stable	[2]
$^{64}\text{Cu}$ -NOTA-C225	Human Serum Albumin	50 h	Stable	[2]
$^{64}\text{Cu}$ -NOTA-HFn	PBS	48 h	Good Stability	[5]
$^{64}\text{Cu}$ -NOTA-NT-20.3	PBS & Human Serum	24 h	Stable	[6]
$^{64}\text{Cu}$ /NOTA monomer/dimer	Mouse Plasma	24 h	Stable	[10]

Table 3: Hydrophilicity and In Vivo Performance

Labeled Peptide	logP Value	Peak Tumor Uptake (%ID/g)	Tumor-to-Muscle Ratio	Reference
<sup>64</sup> Cu-NOTA-PEG <sub>4</sub> -SAA <sub>4</sub> -c(RGDfK)	-3.40 ± 0.05	~4	16.6 ± 5.6 (at 0.5h)	[11]
<sup>64</sup> Cu-NOTA-HFn	-2.42 ± 0.52	1.43 ± 0.23 (at 6h)	10.53 ± 3.11 (at 6h)	[5]
<sup>64</sup> Cu-NOTA-C225 (A431 tumors)	Not Reported	7.80 ± 1.51 (at 36h)	Not Reported	[2]

## Experimental Protocols

### Protocol for Conjugation of NOTA to Peptides

This protocol describes a general method for conjugating a NOTA-derivative (e.g., p-SCN-Bn-NOTA) to a peptide containing a primary amine (e.g., lysine residue or N-terminus).

Materials:

- Peptide of interest
- p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA)
- Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- PD-10 desalting column or equivalent size-exclusion chromatography system
- HPLC system for purification
- Lyophilizer
- Mass spectrometer for product characterization

#### Procedure:

- Dissolve the peptide in sodium bicarbonate buffer.
- Dissolve the p-SCN-Bn-NOTA in a small amount of DMF or DMSO.
- Add the NOTA solution to the peptide solution. The molar ratio of NOTA to peptide should be optimized but a 5-10 fold molar excess of NOTA is a good starting point.
- Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle stirring.
- Monitor the reaction progress using HPLC.
- Once the reaction is complete, purify the NOTA-conjugated peptide using a PD-10 desalting column to remove unconjugated NOTA, followed by semi-preparative HPLC to isolate the desired product.
- Lyophilize the purified NOTA-peptide conjugate.
- Confirm the identity of the product by mass spectrometry.

## Protocol for Radiolabeling of NOTA-Peptides with $^{64}\text{Cu}$

This protocol provides a general procedure for the radiolabeling of NOTA-conjugated peptides with  $^{64}\text{CuCl}_2$ .

#### Materials:

- NOTA-conjugated peptide
- $^{64}\text{CuCl}_2$  in dilute HCl
- Sodium acetate or Ammonium acetate buffer (0.1 M, pH 4.5-7.2)[\[7\]](#)[\[11\]](#)
- Metal-free water
- Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- In a metal-free microcentrifuge tube, add the desired amount of NOTA-conjugated peptide (e.g., 10 µg in 10 µL of water).[\[11\]](#)
- Add the appropriate volume of buffer (e.g., 300 µL of 0.1 M NaOAc, pH 4.5).[\[11\]](#)
- Add the  $^{64}\text{CuCl}_2$  solution (e.g., 74 MBq).[\[11\]](#)
- Gently mix the solution.
- Incubate the reaction mixture. Incubation conditions can vary depending on the peptide, but common conditions include room temperature for 20 minutes or 37°C for 15 minutes.[\[2\]](#)[\[7\]](#)  
[\[11\]](#) Some protocols may require heating at higher temperatures (e.g., 70-98°C) for up to 1 hour.[\[6\]](#)[\[8\]](#)
- After incubation, perform quality control to determine the radiochemical purity.

## Protocol for Quality Control of $^{64}\text{Cu}$ -NOTA-Peptides

### 3.3.1. Radio-Thin Layer Chromatography (Radio-TLC)

- Stationary Phase: C18 plates.[\[7\]](#)
- Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5).[\[7\]](#)
- Procedure:
  - Spot a small amount of the reaction mixture onto the TLC plate.
  - Develop the plate in the mobile phase.
  - Analyze the plate using a radio-TLC scanner.
  - The  $^{64}\text{Cu}$ -NOTA-peptide should remain at the origin ( $R_f = 0$ ), while free  $^{64}\text{Cu}^{2+}$  will move with the solvent front ( $R_f \approx 1$ ).

### 3.3.2. Radio-High Performance Liquid Chromatography (Radio-HPLC)

- Column: C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 5-65% acetonitrile over 30-40 minutes.[\[6\]](#)[\[11\]](#)
- Detection: In-line UV and radioactivity detectors.
- Procedure:
  - Inject a small aliquot of the reaction mixture onto the HPLC system.
  - Monitor the chromatogram for the retention times of the radiolabeled peptide and any free  $^{64}\text{Cu}$ . The retention time of the  $^{64}\text{Cu}$ -NOTA-peptide will be specific to the peptide used.

## Protocol for Determination of Lipophilicity (logP)

This protocol is used to assess the hydrophilicity or lipophilicity of the radiolabeled peptide, which can influence its in vivo biodistribution.

Materials:

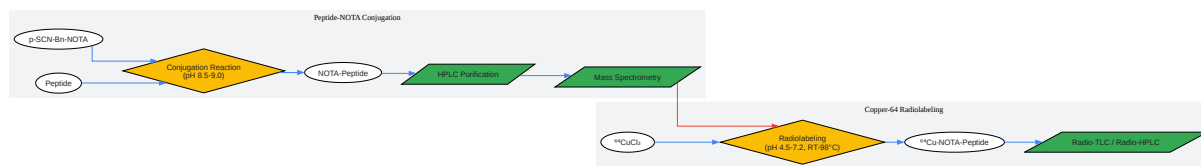
- Purified  $^{64}\text{Cu}$ -NOTA-peptide
- 1-Octanol
- Phosphate-buffered saline (PBS)
- Gamma counter

Procedure:

- Add a small volume of the  $^{64}\text{Cu}$ -NOTA-peptide (e.g., 50  $\mu\text{L}$ ) to a tube containing a mixture of 1-octanol (500  $\mu\text{L}$ ) and PBS (450  $\mu\text{L}$ ).[\[5\]](#)
- Vortex the mixture vigorously for 5 minutes at room temperature.[\[5\]](#)
- Centrifuge the mixture at high speed (e.g., 10,000 g) for 10 minutes to separate the phases.[\[5\]](#)

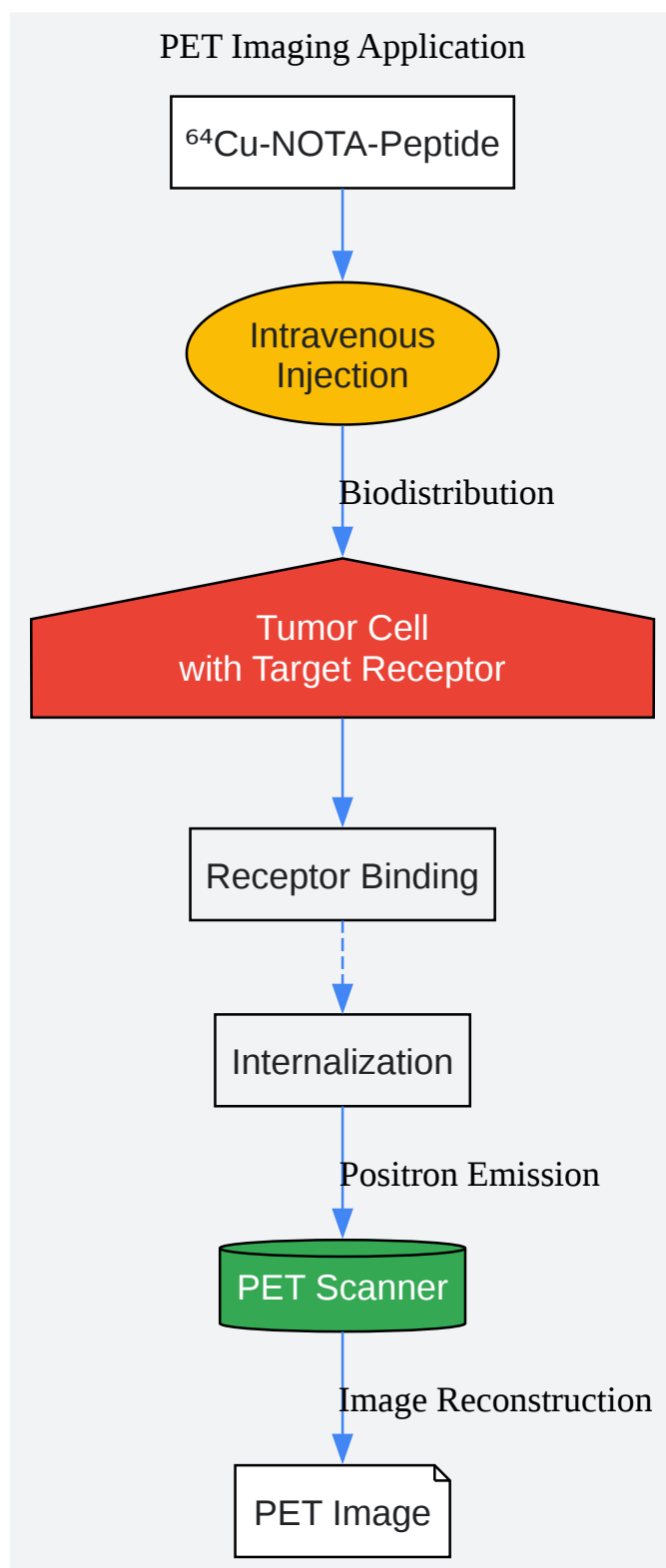
- Carefully collect equal volumes from the 1-octanol and PBS layers.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the logP value using the formula:  $\log P = \log_{10} (\text{counts in octanol phase} / \text{counts in aqueous phase})$ .<sup>[5]</sup>

## Visualizations

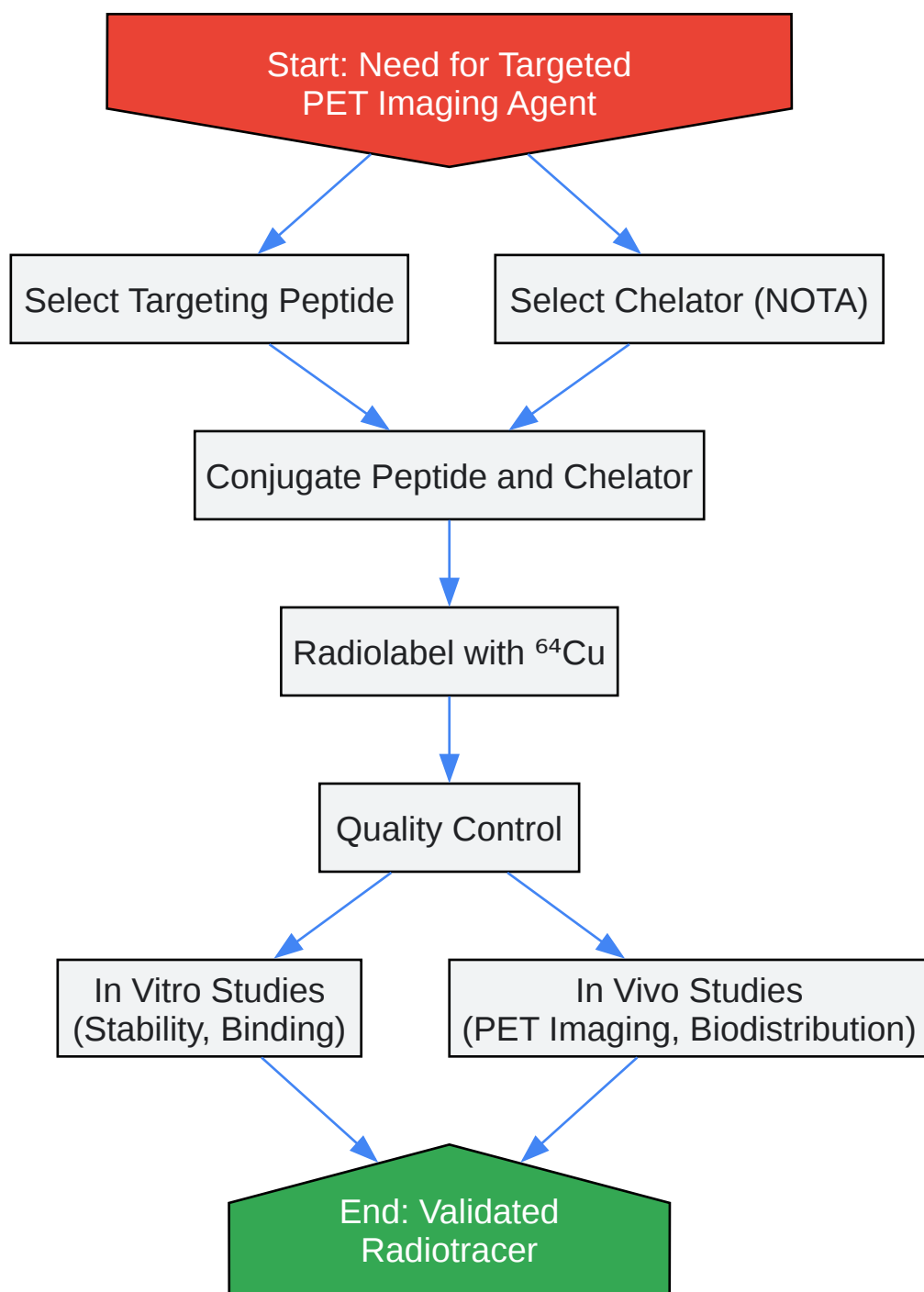


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Caption: Workflow for the preparation of  $^{64}\text{Cu}$ -NOTA-peptides.







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